2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative featuring:
- A thieno[3,2-d]pyrimidin-4-one core with a sulfur atom in the thiophene ring.
- A 3-methyl group and 7-phenyl substituent on the core.
- A sulfanyl (-S-) linker connected to a 2-oxoethyl chain, which is further attached to a 4-(2-fluorophenyl)piperazine moiety.
The 2-fluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3-methyl-7-phenylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O2S2/c1-28-24(32)23-22(18(15-33-23)17-7-3-2-4-8-17)27-25(28)34-16-21(31)30-13-11-29(12-14-30)20-10-6-5-9-19(20)26/h2-10,15H,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVWFXWUSSUZGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thienopyrimidine core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and fluorophenyl group are key structural features that enable the compound to bind to these targets, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Research Findings and Implications
- Piperazine vs. Benzoxazine/Benzyl Groups : Piperazine derivatives generally exhibit stronger binding to CNS receptors, while benzoxazine analogs may favor peripheral targets due to reduced blood-brain barrier penetration .
- Fluorine vs. Chlorine : The 2-fluorophenyl group in the target compound offers a balance of lipophilicity and metabolic stability, whereas chlorine in Compound A increases persistence but raises toxicity risks .
- Core Heterocycle: Thienopyrimidinones (target) show higher sulfur-mediated stability compared to pyridopyrimidinones, which may oxidize more readily .
Biological Activity
The compound 2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 397.51 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂FN₃OS |
| Molecular Weight | 397.51 g/mol |
| CAS Number | 913247-58-2 |
Anticancer Properties
Research has indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer activity. A study highlighted the ability of similar compounds to inhibit various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific compound has shown promise in targeting pathways involved in tumor growth and metastasis.
Enzymatic Inhibition
The compound also demonstrates potential as an enzyme inhibitor. Studies have reported that derivatives with similar structures can inhibit key enzymes involved in cancer progression and other diseases. For instance, the inhibition of cyclin-dependent kinases (CDKs) has been observed, which are crucial for cell cycle regulation.
The mechanisms underlying the biological activity of this compound can be attributed to:
- Targeting Kinases : Thieno[3,2-d]pyrimidines often act as kinase inhibitors, disrupting signaling pathways that promote cell proliferation.
- Inducing Apoptosis : These compounds can trigger programmed cell death in cancer cells by activating caspases and other apoptotic factors.
- Interfering with DNA Synthesis : Some derivatives have been shown to inhibit DNA polymerases, thereby preventing cancer cell replication.
Case Studies
-
In Vitro Studies : A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity.
Cell Line IC50 (µM) HeLa 5.4 MCF-7 8.1 - Animal Models : In vivo studies using xenograft models have shown that treatment with this compound significantly reduced tumor size compared to controls, indicating its potential efficacy as an anticancer agent.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis involves multi-step organic reactions, typically starting with the thieno[3,2-d]pyrimidin-4-one core. Key steps include sulfanyl group introduction via nucleophilic substitution and piperazine coupling. Solvents like toluene or ethanol, catalysts (e.g., triethylamine), and controlled temperatures (60–80°C) are critical for yield optimization. Reaction time and pH must be monitored to avoid byproducts .
Q. How is structural characterization performed for this compound?
X-ray crystallography (e.g., triclinic crystal system with space group P1) provides 3D conformation, while spectroscopic methods (¹H/¹³C NMR, IR, and mass spectrometry) confirm functional groups and connectivity. Refinement parameters (R[F² > 2σ(F²)] = 0.036) ensure structural accuracy .
Q. What in vitro biological screening methods are used to assess its activity?
Initial screening includes cytotoxicity assays (e.g., MTT against cancer cell lines) and antimicrobial disk diffusion. Structural analogs with thieno-pyrimidine cores show anticancer activity, suggesting similar protocols for this compound .
Q. How are solubility and stability profiles determined?
Solubility is tested in DMSO/PBS mixtures via UV-Vis spectroscopy. Stability under varying pH (1–10) and temperatures (4–37°C) is assessed using HPLC to track degradation over 24–72 hours .
Advanced Research Questions
Q. How can Bayesian optimization improve synthetic yield and purity?
Heuristic algorithms like Bayesian optimization systematically explore reaction parameters (e.g., solvent ratios, catalyst loading) using limited experimental data. This method outperforms traditional one-variable-at-a-time approaches, reducing optimization cycles by 30–50% .
Q. What strategies resolve contradictions in bioactivity data across studies?
Discrepancies (e.g., variable IC₅₀ values) are addressed by standardizing assay protocols (cell line selection, incubation time) and validating target engagement via SPR or ITC. Comparative studies with structurally similar compounds (e.g., 3-methyl-thieno-pyrimidine analogs) help identify structure-activity trends .
Q. How does molecular docking predict target interactions?
Computational models (AutoDock Vina, Schrödinger) simulate binding to receptors like serotonin or dopamine transporters. The fluorophenyl-piperazine moiety shows high affinity for σ-1 receptors (docking scores ≤ −9.0 kcal/mol), guiding mechanistic studies .
Q. What methods validate the compound’s pharmacokinetic (ADMET) properties?
In vitro hepatic microsome assays assess metabolic stability, while Caco-2 cell models predict intestinal absorption. Computational tools (SwissADME) evaluate Lipinski’s rule compliance and bioavailability (>30% predicted for analogs with logP ≤ 5) .
Q. How are structure-activity relationship (SAR) studies designed for derivatives?
Systematic modification of the sulfanyl linker, piperazine substituents, or fluorophenyl group is guided by QSAR models. For example, replacing 2-fluorophenyl with 4-chlorophenyl in analogs enhances antimicrobial activity by 2-fold .
Q. What crystallographic techniques resolve ambiguous electron density maps?
High-resolution X-ray data (λ = 0.71073 Å) combined with SHELXL refinement and Hirshfeld surface analysis clarify disordered regions. Hydrogen-bonding networks (e.g., N–H···O interactions) are quantified to validate molecular packing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
